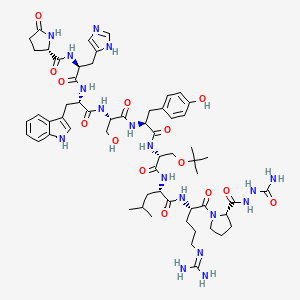
(Z)-3-tributylstannylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-tributylstannylprop-2-en-1-amine, also known as TBPA, is a highly reactive organostannane compound that has been used in a variety of scientific and industrial applications due to its unique properties. TBPA is a versatile reagent that can be used in organic synthesis, as well as a catalyst in chemical reactions. It has been widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. TBPA has also been used as a catalyst in the production of polymers, as well as in the synthesis of organic semiconductors.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
(Z)-3-tributylstannylprop-2-en-1-amine is an important reagent in organic synthesis, particularly in the preparation of substituted allylic amines and heterocyclic compounds. The reactivity of this compound enables the formation of stereospecifically substituted allylic amines through palladium-catalyzed cross-coupling reactions with aromatic bromides. This process allows for the stereospecific preparation of substituted allylic amines with a Z configuration of the carbon-carbon double bond, highlighting its utility in the synthesis of complex organic molecules (Corriu et al., 1993).
Catalysis and Complex Formation
In catalysis, this compound is used to synthesize diverse metal complexes and polymers with potential applications in gas storage and separation. A notable example is the creation of zinc-based coordination polymers. These polymers, formed from the assembly of this compound derivatives with Zn(2+) ions, exhibit unique topological networks. These networks are essential for applications in gas storage and separation due to their microporous structures (He et al., 2012).
Material Science
The compound also finds applications in material science, particularly in the synthesis of nanocrystals for fluorescence detection. For instance, Mn2+-doped ZnS nanocrystals capped with organic amines, including derivatives of this compound, have been synthesized for the detection of trace explosives like TNT. The amine-capped nanocrystals bind TNT species through acid-base interactions, enabling fluorescence quenching-based detection. This application demonstrates the compound's role in developing sensitive and selective detection systems for security and environmental monitoring (Tu et al., 2008).
Propiedades
IUPAC Name |
(Z)-3-tributylstannylprop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNSAUITMDMLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C\CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)





